Methyl 2,5-dimethylazepine-1-carboxylate
Description
Methyl 2,5-dimethylazepine-1-carboxylate is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepine ring substituted with two methyl groups at positions 2 and 5, and a methyl ester moiety at position 1. This compound’s structure allows for unique electronic and steric interactions, influencing its reactivity and applications in catalysis, drug discovery, and materials science.
Properties
CAS No. |
156301-72-3 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2,5-dimethylazepine-1-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-8-4-5-9(2)11(7-6-8)10(12)13-3/h4-7H,1-3H3 |
InChI Key |
IXKIFBLGNPXFJY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N(C=C1)C(=O)OC)C |
Canonical SMILES |
CC1=CC=C(N(C=C1)C(=O)OC)C |
Synonyms |
1H-Azepine-1-carboxylic acid, 2,5-dimethyl-, methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Nitrogen vs.
- Methyl Ester Group: All compounds share a methyl ester moiety, which enhances volatility for gas chromatography (GC) analysis . However, the azepine’s ester is part of a heterocyclic system, altering its electronic environment compared to diterpenoid esters.
Chromatographic Behavior
The evidence highlights GC retention times for diterpenoid methyl esters (e.g., compounds 4–12 in Figure 2 ).
Limitations of Comparative Analysis
The provided evidence focuses on diterpenoids, limiting direct comparisons to this compound. Future studies should include azepine-specific data, such as spectroscopic properties (NMR, IR) or computational modeling, to enable deeper structural and functional comparisons.
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